2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol
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Overview
Description
2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol typically involves the reaction of 2-amino-6-chloropyrimidine with 4-aminophenylethanol. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with similar biological activities.
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
Uniqueness
What sets 2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol apart is its specific chemical structure, which allows for unique interactions with molecular targets. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
93003-21-5 |
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Molecular Formula |
C12H13ClN4O |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
2-[4-[(2-amino-6-chloropyrimidin-4-yl)amino]phenyl]ethanol |
InChI |
InChI=1S/C12H13ClN4O/c13-10-7-11(17-12(14)16-10)15-9-3-1-8(2-4-9)5-6-18/h1-4,7,18H,5-6H2,(H3,14,15,16,17) |
InChI Key |
HZLDUIHOWXNNNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
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